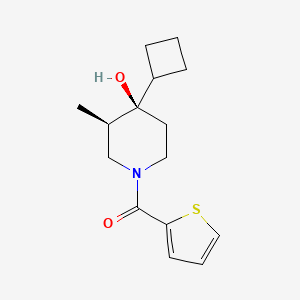![molecular formula C20H14N4O2 B5619899 5-FORMYL-1-PHENYL-4-[4-(4-PYRIDYL)-1-PYRIDINIUMYL]-1H-IMIDAZOL-2-OLATE](/img/structure/B5619899.png)
5-FORMYL-1-PHENYL-4-[4-(4-PYRIDYL)-1-PYRIDINIUMYL]-1H-IMIDAZOL-2-OLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-FORMYL-1-PHENYL-4-[4-(4-PYRIDYL)-1-PYRIDINIUMYL]-1H-IMIDAZOL-2-OLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with multiple aromatic rings and nitrogen atoms, making it an interesting subject for chemical research and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-FORMYL-1-PHENYL-4-[4-(4-PYRIDYL)-1-PYRIDINIUMYL]-1H-IMIDAZOL-2-OLATE typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through cyclization reactions, followed by the introduction of the formyl group and the pyridinium moiety. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
化学反応の分析
Types of Reactions
5-FORMYL-1-PHENYL-4-[4-(4-PYRIDYL)-1-PYRIDINIUMYL]-1H-IMIDAZOL-2-OLATE undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The pyridinium ring can be reduced to a pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: 5-CARBOXY-1-PHENYL-4-[4-(4-PYRIDYL)-1-PYRIDINIUMYL]-1H-IMIDAZOL-2-OLATE.
Reduction: this compound with a reduced pyridine ring.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学的研究の応用
5-FORMYL-1-PHENYL-4-[4-(4-PYRIDYL)-1-PYRIDINIUMYL]-1H-IMIDAZOL-2-OLATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 5-FORMYL-1-PHENYL-4-[4-(4-PYRIDYL)-1-PYRIDINIUMYL]-1H-IMIDAZOL-2-OLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved.
類似化合物との比較
Similar Compounds
- 5-FORMYL-1-PHENYL-4-[4-(4-PYRIDYL)-1-PYRIDINIUMYL]-1H-IMIDAZOL-2-OLATE shares similarities with other heterocyclic compounds like pyrazoles and indoles.
- Pyrazoles : Known for their biological activities and synthetic versatility .
- Indoles : Widely studied for their diverse biological applications .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
5-formyl-1-phenyl-4-(4-pyridin-4-ylpyridin-1-ium-1-yl)imidazol-2-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2/c25-14-18-19(22-20(26)24(18)17-4-2-1-3-5-17)23-12-8-16(9-13-23)15-6-10-21-11-7-15/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMMUJYXXZIHEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=C2[O-])[N+]3=CC=C(C=C3)C4=CC=NC=C4)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5619820.png)
![5-bromo-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B5619833.png)

![4-({2-[1-(methoxyacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5619862.png)
![1-[4-acetyl-1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B5619865.png)


![N-[(1-hydroxycyclohexyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5619873.png)
![3-(4-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5619874.png)
![N-[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5619881.png)


![9-[(8-fluoro-4-oxo-1,4-dihydroquinolin-2-yl)carbonyl]-2-methyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619911.png)

